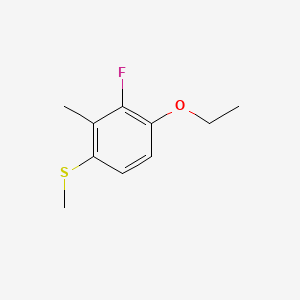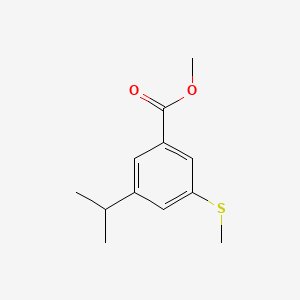
Methyl 3-isopropyl-5-(methylthio)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-isopropyl-5-(methylthio)benzoate is an organic compound with the molecular formula C12H16O2S It is a derivative of benzoic acid, featuring an ester functional group, an isopropyl group, and a methylthio group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isopropyl-5-(methylthio)benzoate typically involves the esterification of 3-isopropyl-5-(methylthio)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-isopropyl-5-(methylthio)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-isopropyl-5-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-isopropyl-5-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methylthio group can influence its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-isopropylbenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Methyl 5-(methylthio)benzoate: Lacks the isopropyl group, affecting its steric and electronic characteristics.
Methyl 3-isopropyl-4-(methylthio)benzoate: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
Methyl 3-isopropyl-5-(methylthio)benzoate is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
methyl 3-methylsulfanyl-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O2S/c1-8(2)9-5-10(12(13)14-3)7-11(6-9)15-4/h5-8H,1-4H3 |
InChI-Schlüssel |
MGYDXMAEEYHFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)SC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



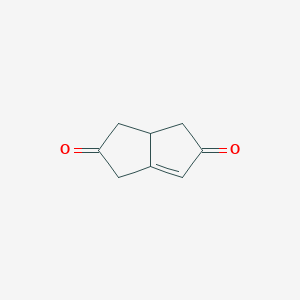
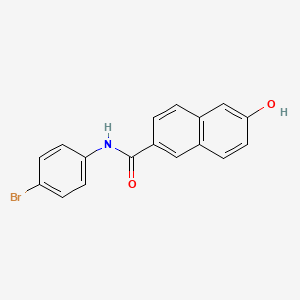
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)

![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)


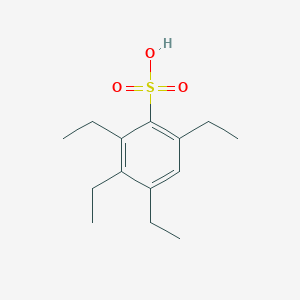
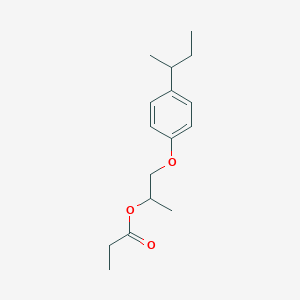
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)

